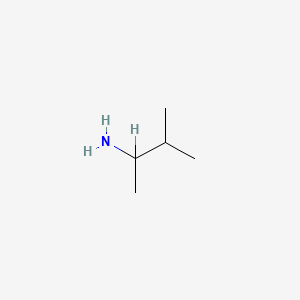

1,2-Dimethylpropylamine

Descripción

Contextualization within Amine Chemistry

Within the broad class of organic compounds known as amines, 1,2-dimethylpropylamine is classified as a primary aliphatic amine. cymitquimica.com This classification is due to the nitrogen atom being bonded to one alkyl group and two hydrogen atoms. What distinguishes it from simpler amines is its branched alkyl structure. The presence of methyl groups on the first and second carbons of the propyl backbone introduces significant steric hindrance around the amine functional group.

This structural feature is crucial as it influences the compound's reactivity and physical properties. The steric bulk created by the adjacent methyl groups can affect the kinetics of its chemical reactions, distinguishing its nucleophilic behavior from that of linear amines of a similar molecular weight. The amine functional group gives the molecule basic properties, allowing it to participate in acid-base reactions. cymitquimica.com As a nucleophile, it can engage in substitution reactions by attacking electrophilic centers to create new chemical bonds.

Historical Overview of Research on this compound

The study of this compound emerged from the broader systematic investigations into branched aliphatic amines during the mid-twentieth century. As organic chemistry expanded in the 1950s and 1960s, chemists became increasingly interested in understanding the structure-activity relationships in nitrogen-containing molecules, leading to the exploration of compounds like this compound.

Early research focused on developing reliable synthetic pathways. One of the foundational methods established for its synthesis was the catalytic hydrogenation of 3-methylbutan-2-one, also known as methyl isopropyl ketone. chemicalbook.com This reaction, a form of reductive amination, was carried out using a platinum oxide catalyst in the presence of ammonia (B1221849). chemicalbook.com These early synthetic protocols were significant milestones, as they provided a basis for modern preparation methods and deepened the understanding of how steric factors influence the formation and reactivity of branched amines.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound serves as a valuable intermediate and a specialized reagent in several fields. Its unique structure makes it a useful building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.compmarketresearch.com The branched structure can be strategically incorporated into target molecules to influence their biological activity and metabolic stability.

Beyond its role in synthesis, this compound has found a niche application in analytical chemistry. It is used as a standard compound in capillary electrochromatography, a high-resolution separation technique. chemicalbook.comscientificlabs.co.uk Specifically, it has been utilized for the separation of alkali and alkaline earth metal cations on monolithic octadecylsilica columns. chemicalbook.comscientificlabs.co.uk

Furthermore, the compound is a precursor in the field of catalysis. Derivatives of this compound, such as N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine, function as ligands in coordination chemistry. ncats.io These ligands can be used to create catalysts for specific organic transformations, such as ethylene (B1197577) tetramerization, highlighting the compound's role in facilitating advanced chemical processes. Its chiral nature also makes it a target for asymmetric synthesis, with a growing demand for specific enantiomers in specialized applications. archivemarketresearch.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZAIIGWFLONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022074 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-74-3 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P7J19TM9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dimethylpropylamine

Established Synthetic Pathways for 1,2-Dimethylpropylamine

The synthesis of this compound is predominantly achieved through reactions that introduce an amino group into a five-carbon backbone. Hydrogenation and other reductive methods are central to its production.

Hydrogenation Reactions for this compound Synthesis

A principal method for synthesizing this compound is the reductive amination of 3-methyl-2-butanone (B44728). This process involves the catalytic hydrogenation of the ketone in the presence of ammonia (B1221849). The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final primary amine product.

Reactants : 3-methyl-2-butanone, Ammonia (NH₃), Hydrogen (H₂)

Catalyst : A hydrogenation catalyst such as Platinum oxide (PtO₂) or Raney Nickel is typically employed.

Product : this compound (3-methylbutan-2-amine)

This one-pot reaction is an efficient method for the direct conversion of a ketone to a primary amine.

Alternative Synthetic Routes to this compound

Beyond direct catalytic hydrogenation, other reductive amination strategies offer alternative pathways to this compound. libretexts.org These methods also start with 3-methyl-2-butanone and ammonia but utilize different reducing agents. A common and effective laboratory-scale method involves the use of sodium cyanoborohydride (NaBH₃CN). libretexts.org

This two-step process, often performed in a single pot, includes:

Imine Formation : The initial reaction between 3-methyl-2-butanone and ammonia forms an imine intermediate.

Reduction : A specialized reducing agent, such as sodium cyanoborohydride, selectively reduces the imine C=N bond to form the amine. libretexts.org

Sodium cyanoborohydride is particularly effective because it is mild enough not to reduce the ketone starting material but is reactive enough to reduce the intermediate imine. libretexts.org

Table 1: Comparison of Synthetic Routes for this compound

| Method | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | 3-methyl-2-butanone, Ammonia, H₂ | High pressure, elevated temperature | Suitable for industrial-scale production. |

| Reductive Amination | 3-methyl-2-butanone, Ammonia, NaBH₃CN | Mild conditions, typically at room temperature in a solvent like methanol. | Common in laboratory synthesis due to high selectivity and mild conditions. libretexts.org |

Derivatization Strategies of this compound

As a primary amine, this compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization strategies.

N-Alkylation Reactions of this compound Derivatives

The direct N-alkylation of primary amines like this compound with alkyl halides can be challenging to control, often resulting in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.orgmasterorganicchemistry.com This is because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com

However, selective mono-alkylation to produce a secondary amine can be achieved under specific conditions, for instance by using the amine hydrobromide salt and an alkyl bromide in a competitive deprotonation/protonation strategy. rsc.org More commonly, reductive amination provides a controlled route to secondary or tertiary amines. For example, reacting this compound with an aldehyde or ketone will produce a secondary amine after reduction. Repeating this process with another aldehyde or ketone can yield a tertiary amine.

Condensation Reactions Involving this compound

This compound readily undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. shahucollegelatur.org.inijacskros.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). ijacskros.com

The formation of these imines is a reversible process and is a critical step in reductive amination pathways. The resulting Schiff bases are stable compounds that can be isolated or used as intermediates for further chemical transformations.

Table 2: Key Derivatization Reactions

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Builds more substituted amine structures. wikipedia.org |

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Forms C=N double bond, key intermediate in synthesis. shahucollegelatur.org.inijacskros.com |

Formation of Quaternary Ammonium Conjugates from Amines including this compound derivatives

Quaternary ammonium compounds are molecules where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. wikipedia.orgmdpi.com To form a quaternary ammonium salt from this compound, it must first be converted into a tertiary amine through exhaustive alkylation, for example, using an alkylating agent like methyl iodide (a process known as exhaustive methylation), or through controlled sequential reductive aminations. wikipedia.orgmasterorganicchemistry.com

Once a tertiary amine derivative, such as N,N-dimethyl-(1,2-dimethylpropyl)amine, is formed, it can be reacted with an alkylating agent (R-X) to produce the final quaternary ammonium salt. wikipedia.orgwikipedia.org This reaction, known as quaternization, proceeds via nucleophilic substitution where the tertiary amine attacks the alkylating agent. wikipedia.org

General Quaternization Reaction: R₃N (tertiary amine) + R'-X (alkylating agent) → [R₃NR']⁺X⁻ (quaternary ammonium salt)

This process is highly efficient for tertiary amines as overalkylation is not possible. wikipedia.org

Applications in Schiff Base Formation with this compound

Schiff bases are compounds containing an azomethine or imine functional group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or a ketone. shahucollegelatur.org.in This reaction is a cornerstone of organic synthesis due to its versatility and the wide range of applications for the resulting imine products in coordination chemistry and as synthetic intermediates. shahucollegelatur.org.inijacskros.com The formation mechanism involves a nucleophilic addition of the primary amine, such as this compound, to the carbonyl carbon of an aldehyde or ketone. This is followed by the dehydration of the resulting unstable carbinolamine intermediate to yield the final Schiff base. ijacskros.com

The general reaction can be represented as:

R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O (Ketone/Aldehyde) + (Primary Amine) ⇌ (Schiff Base) + (Water)

In the context of this compound, its primary amine group readily participates in this condensation reaction. The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product side, thereby improving the yield. mdpi.com The resulting Schiff bases, incorporating the bulky and chiral 1,2-dimethylpropyl moiety, can serve as valuable ligands in coordination chemistry. The nitrogen atom of the imine group possesses a lone pair of electrons in an sp² hybridized orbital, making it an excellent donor for coordinating with various metal ions. shahucollegelatur.org.in This chelating ability allows for the synthesis of stable metal complexes with potential applications in catalysis and materials science. shahucollegelatur.org.innih.gov

While specific studies detailing Schiff bases derived exclusively from this compound are not extensively documented in the provided search results, the principles of their formation are well-established. For instance, similar diamines like 1,2-diaminopropane (B80664) are readily used to form tetradentate Schiff base ligands by reacting with two equivalents of an aldehyde, demonstrating the feasibility and utility of such reactions. shahucollegelatur.org.incu.edu.eg

Synthesis of N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine and Related Ligands

N,N-Bis(diphenylphosphino)amines, also known as aminophosphines, are a class of versatile ligands in coordination chemistry and catalysis. researchgate.net The synthesis of N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine specifically involves the reaction of this compound with a phosphinating agent, typically chlorodiphenylphosphine. nih.gov

The synthesis is generally carried out in a suitable organic solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine. nih.gov The base is crucial as it scavenges the hydrogen chloride (HCl) that is formed as a byproduct during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

The reaction proceeds as follows:

C₅H₁₃N + 2 P(C₆H₅)₂Cl + 2 N(C₂H₅)₃ → C₂₉H₃₁NP₂ + 2 [N(C₂H₅)₃H]Cl (this compound) + (Chlorodiphenylphosphine) + (Triethylamine) → (N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine) + (Triethylammonium chloride)

A detailed experimental procedure involves dissolving this compound in dichloromethane and cooling the solution in an ice bath. nih.gov Triethylamine is added, followed by the slow addition of chlorodiphenylphosphine. nih.gov After stirring, the reaction mixture is worked up to isolate the product. Purification can be achieved through column chromatography and recrystallization from a solvent like methanol, yielding colorless crystals of the desired ligand. nih.gov A study reported achieving a 56.1% yield for this synthesis. nih.gov The resulting ligand, C₂₉H₃₁NP₂, features a nitrogen atom in a nearly planar geometry, bonded to the two phosphorus atoms and the carbon from the dimethylpropyl group, an arrangement that accommodates the steric bulk of the phenyl and alkyl groups. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Starting Amine | This compound |

| Phosphinating Agent | Chlorodiphenylphosphine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Initial Temperature | Ice bath (approx. 0 °C) |

| Reaction Time | 12.5 hours |

| Purification Method | Column chromatography followed by recrystallization |

| Reported Yield | 56.1% |

Stereoselective Synthesis of this compound Enantiomers

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The development of methods to produce single enantiomers of such chiral amines is a significant area of research, as enantiomerically pure compounds are crucial in pharmaceuticals and asymmetric catalysis. uni-muenchen.de Chiral phosphine (B1218219) ligands, for instance, are often synthesized from chiral amine precursors to create an effective asymmetric environment in metal-catalyzed reactions. nih.govtcichemicals.com

While specific literature detailing the stereoselective synthesis of this compound enantiomers was not found in the search results, established methodologies for synthesizing chiral amines can be applied. A primary route to racemic this compound is the hydrogenation (reductive amination) of 3-methyl-butan-2-one in the presence of ammonia. chemicalbook.com

To achieve stereoselectivity, several strategies could be employed:

Asymmetric Reductive Amination: This approach involves the direct conversion of the prochiral ketone (3-methyl-butan-2-one) into a single enantiomer of the amine. This is typically achieved using a chiral catalyst, such as a transition metal complex bearing a chiral phosphine ligand, which can deliver hydrogen stereoselectively.

Chiral Resolution of the Racemate: A common industrial method involves reacting the racemic amine mixture with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Enzymatic Resolution: Enzymes, such as lipases or acylases, can be used to selectively acylate one enantiomer of the racemic amine. The resulting acylated amine can then be easily separated from the unreacted amine enantiomer, providing access to both enantiomers in high purity.

The synthesis of P-chiral phosphine ligands often relies on such optically active precursors, demonstrating the importance of developing efficient routes to enantiopure amines. researchgate.net

Process Optimization and Yield Enhancement in this compound Production

Key parameters that are typically optimized in industrial amine production include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. google.comgoogleapis.com A patent for the production of a different amine, N,N-dimethylpropylamine, highlights several principles that are broadly applicable to optimizing amine synthesis. google.com For instance, the reaction is highly sensitive to temperature; a preferred range of 120 to 150 °C was identified, as temperatures above or below this range led to a decrease in the quantity of the desired product. google.com

The molar ratio of the reactants is also described as a critical factor. google.com In the patented process, maintaining a specific molar ratio of the amine to the alcohol (0.07 to 0.5) was essential for high yield, as it helps to suppress the formation of by-products from side reactions. google.comgoogleapis.com Similarly, in the production of this compound, controlling the ratio of ammonia to the ketone and the pressure of hydrogen would be crucial for maximizing yield and minimizing the formation of secondary or tertiary amine impurities.

| Parameter | Influence on the Process | Typical Optimization Goal |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. Common catalysts include nickel, cobalt, or platinum-based systems. chemicalbook.comgoogle.com | High activity, high selectivity, long lifetime, and low cost. |

| Temperature | Controls reaction kinetics and equilibrium. An optimal range usually exists to maximize yield and minimize by-product formation. google.com | Find the "sweet spot" that balances reaction rate with selectivity and catalyst stability. |

| Pressure | Influences the concentration of gaseous reactants like hydrogen and ammonia, affecting reaction rate and equilibrium. | Maintain sufficient pressure to ensure high reaction rates without incurring excessive equipment costs. |

| Molar Ratio of Reactants | Critical for controlling selectivity and preventing the formation of undesired by-products from cross-reactions. google.com | Use an excess of one reactant (e.g., ammonia) to drive the reaction towards the primary amine and suppress secondary amine formation. |

| Spatial Velocity | The rate at which reactants flow through the reactor. Affects conversion efficiency. google.com | Optimize flow rate to ensure sufficient contact time with the catalyst for high conversion. |

Spectroscopic and Analytical Characterization of 1,2 Dimethylpropylamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 1,2-dimethylpropylamine produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each unique proton environment. chemicalbook.com The protons of the two methyl groups attached to the same carbon (the isopropyl group) are diastereotopic and may show different chemical shifts or a complex splitting pattern. The single proton on the adjacent carbon and the proton on the chiral center each produce unique signals, while the amine (NH₂) protons often appear as a broad singlet, the position of which can be concentration-dependent.

The ¹³C NMR spectrum simplifies the carbon framework, showing a distinct signal for each non-equivalent carbon atom. chemicalbook.com Due to the molecule's asymmetry, all five carbon atoms in this compound are chemically distinct and would theoretically produce five separate signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their local electronic environment. For derivatives of this compound, the introduction of new functional groups would cause predictable shifts in the signals of nearby protons and carbons, providing valuable information about the position and nature of the substitution.

Table 1: Representative ¹H NMR Spectral Data for this compound This table presents typical chemical shift ranges for the protons in this compound. Actual values can vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~0.9 | Doublet |

| -CH(CH ₃)₂ | ~1.5 - 1.7 | Multiplet |

| -CH (NH₂)CH₃ | ~2.7 - 2.9 | Multiplet |

| -CH(NH₂)CH ₃ | ~1.0 - 1.1 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table shows expected chemical shift regions for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| -C H(CH₃)₂ | ~30-35 |

| -CH(C H₃)₂ | ~18-22 |

| -C H(NH₂)CH₃ | ~50-55 |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its primary amine structure. nih.govchemicalbook.com

Key vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the alkyl groups.

N-H Bending: A bending (scissoring) vibration for the primary amine group is typically observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond appears in the fingerprint region, usually between 1000-1250 cm⁻¹.

When this compound is converted into derivatives (e.g., amides, sulfonamides), the FT-IR spectrum changes accordingly. For instance, the formation of an amide would lead to the disappearance of the characteristic primary amine N-H stretches and the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and a different N-H stretching band.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable for a volatile compound like this compound, Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing larger, more polar, and thermally labile conjugates. nih.govspectrabase.com

In a typical EI mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of 87. chemicalbook.com The most prominent peak in the spectrum is often the base peak, which results from a stable fragment. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. This would result in a significant fragment ion at m/z 44, corresponding to [CH(CH₃)NH₂]⁺.

For the analysis of this compound conjugates, such as those formed with peptides or other biomolecules, ESI-MS would be the method of choice. ESI generates ions directly from a solution, typically by creating a protonated molecule [M+H]⁺. This allows for the accurate mass determination of the entire conjugate with minimal fragmentation, confirming the successful coupling of this compound to the larger molecule.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for isolating this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For a small, polar, and basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, an acid modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to protonate the amine and suppress unwanted interactions with residual silanol (B1196071) groups on the stationary phase.

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC can be employed for their separation. This requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is particularly important in pharmaceutical contexts where the biological activity of enantiomers can differ significantly.

Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. It has been documented that this compound is used as a standard compound in the separation of alkali and alkaline earth metal cations using CEC with monolithic octadecylsilica columns. sigmaaldrich.comcookechem.comchemicalbook.comscientificlabs.co.uk

In CEC, a voltage is applied across a capillary column packed with a stationary phase. The separation of analytes is driven by both the electrophoretic migration of charged species and their chromatographic partitioning with the stationary phase. For a basic compound like this compound, which is protonated in typical acidic buffer systems, its positive charge causes it to migrate towards the cathode. Simultaneously, its interaction with the stationary phase (e.g., a C18 monolith) provides an additional mode of separation based on hydrophobicity. This dual separation mechanism allows CEC to achieve very high-resolution separations of small molecules, including various amines. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile compounds such as this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, providing information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

For primary amines like this compound, electron ionization (EI) typically leads to characteristic fragmentation patterns. The molecular ion peak ([M]+), corresponding to the intact molecule minus an electron, may be observed, although it can be weak for some amines. The fragmentation of this compound is dominated by the cleavage of the carbon-carbon bond adjacent to the C-N bond, a process known as β-cleavage. This cleavage results in the formation of a stable iminium cation.

The structure of this compound, CH₃-CH(NH₂)-CH(CH₃)₂, allows for two potential β-cleavage pathways:

Loss of a methyl radical (•CH₃) to form an ion at m/z 72.

Loss of an isopropyl radical (•CH(CH₃)₂) to form an ion at m/z 44.

Consistent with mass spectrometry principles, where the cleavage favors the loss of the larger, more stable alkyl radical, the predominant fragmentation pathway for this compound is the loss of the isopropyl radical. This leads to the formation of the [CH₃CHNH₂]⁺ ion, which is observed as the base peak—the most intense peak in the spectrum—at an m/z of 44. This characteristic base peak is a key identifier for this compound in GC-MS analysis.

| Ion Description | Fragmentation Pathway | Predicted m/z | Observed m/z (Relative Intensity) |

| Molecular Ion | [C₅H₁₃N]⁺ | 87 | 87 (Low) |

| Base Peak | β-cleavage (Loss of •CH(CH₃)₂) | 44 | 44 (100%) |

| Fragment Ion | β-cleavage (Loss of •CH₃) | 72 | 72 (Low) |

This table presents the primary fragmentation ions for this compound under electron ionization.

Enantiomeric Separation and Purity Determination of Chiral this compound

This compound possesses a chiral center at the carbon atom bonded to the amino group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1,2-dimethylpropylamine and (S)-1,2-dimethylpropylamine. As enantiomers have identical physical properties in an achiral environment, their separation and the determination of enantiomeric purity require specialized chiral separation techniques, most notably chiral gas chromatography. yakhak.org

Chiral GC is the premier method for resolving enantiomers of volatile compounds. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Direct analysis of chiral amines on some CSPs can be challenging due to peak tailing caused by the basic nature of the amino group. nih.gov Therefore, a common strategy involves chemical derivatization of the amine with a chiral derivatizing agent (CDA) prior to chromatographic analysis. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column. However, for enhanced separation and accuracy, the diastereomeric derivatives are often analyzed on a chiral column, which can resolve all four potential stereoisomers if the CDA is not enantiomerically pure. nih.gov

A well-established method applicable to the enantiomeric separation of primary alkylamines like this compound involves derivatization with N-(trifluoroacetyl)-L-prolyl chloride (L-TPC). nih.gov This reagent reacts with the (R)- and (S)-enantiomers of the amine to form diastereomeric amides, (L-Prolyl)-(R-Amine) and (L-Prolyl)-(S-Amine).

These diastereomers can then be effectively separated using a GC equipped with a chiral capillary column, such as one coated with a Chirasil-Val stationary phase. nih.gov Chirasil-Val is a CSP based on the amino acid L-valine, which provides a chiral environment for the separation. The differing interactions between the CSP and the two diastereomers allow for their distinct elution and quantification. The enantiomeric excess (% ee), a measure of enantiomeric purity, can be calculated from the integrated peak areas of the two separated diastereomers in the resulting chromatogram.

| Parameter | Description |

| Analytical Technique | Chiral Gas Chromatography (GC) |

| Derivatization Step | Required to improve peak shape and facilitate separation. |

| Example Chiral Derivatizing Agent | N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) |

| Products of Derivatization | Diastereomeric amides |

| Chiral Stationary Phase (CSP) | Amino acid derivatives (e.g., Chirasil-Val) or cyclodextrin (B1172386) derivatives. nih.govgcms.cz |

| Principle of Separation | Differential interaction between the diastereomeric derivatives and the chiral stationary phase. |

| Purity Determination | Calculation of enantiomeric excess (% ee) from the relative peak areas of the separated diastereomers. |

This table outlines a typical approach for the enantiomeric analysis of chiral this compound.

Theoretical and Computational Studies on 1,2 Dimethylpropylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to study amine complexes, providing insights into geometries, interaction energies, and electronic properties. rsc.orgrsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can model the interactions between amines and other molecules, such as carbon dioxide or metal surfaces. rsc.orgacs.org

In the context of amine complexes, DFT is used to:

Optimize Molecular Structures: Determine the most stable three-dimensional arrangement of atoms in the amine and its complexes.

Calculate Interaction Energies: Quantify the strength of the bonds or intermolecular forces between the amine and other chemical species. rsc.org

Analyze Electronic Properties: Investigate charge distribution, dipole moments, and frontier molecular orbitals (HOMO and LUMO) to understand reactivity. mdpi.com

Studies on various amine complexes have shown that DFT can elucidate reaction mechanisms, such as carbamate and bicarbonate formation when amines interact with CO2. acs.org The method also helps in understanding the role of noncovalent interactions, like hydrogen bonding, in the reactivity and stability of these complexes. acs.org For a compound like 1,2-dimethylpropylamine, DFT could be applied to model its interactions with metal ions, surfaces, or biological macromolecules, predicting the nature and strength of these associations.

Table 1: Representative DFT-Calculated Properties for Simple Amine Interactions

| Amine System | Interaction Partner | Calculated Property | Typical Value Range |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | CO₂ | Interaction Energy (kcal/mol) | -10 to -25 |

| Amine-functionalized Polymers | CO₂ | Charge Transfer (e) | 0.02 to 0.10 |

| Aliphatic Amines | Metal Surface (e.g., Ag) | Adsorption Energy (eV) | -0.5 to -2.0 |

| Epoxy-Amine | Catalyst (e.g., H-bond donor) | Activation Energy Barrier (kcal/mol) | 15 to 30 |

Note: This table presents typical value ranges from DFT studies on various amine systems to illustrate the application of the method. Specific values for this compound would require dedicated calculations.

Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations, making them much faster than ab initio methods like DFT. wikipedia.org These methods, including PM3, AM1, and PM5 (Parametric Method 5), are particularly useful for large molecules where higher-level calculations are computationally expensive. uni-muenchen.denih.gov

The PM5 method, an extension of PM3, has been used to calculate the structures and properties of various organic molecules, including those containing amine functionalities. uni-muenchen.denih.gov Applications include:

Geometry Optimization: Predicting bond lengths, bond angles, and dihedral angles to determine the molecule's three-dimensional structure.

Heat of Formation: Estimating the enthalpy change when a compound is formed from its constituent elements in their standard states. mdpi.com

Electronic Properties: Calculating ionization potentials and dipole moments.

For this compound, PM5 could be used to quickly generate a reliable initial structure for more advanced calculations or to screen conformational possibilities. Studies have successfully used PM5 to confirm the structures of complex molecules like steroid conjugates and Schiff bases, demonstrating its utility in structural elucidation. nih.govmdpi.comnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. thaiscience.infomdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. researchgate.net

For amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making this site nucleophilic. researchgate.net Quantum chemical calculations can determine the energies of these orbitals and derive other global reactivity descriptors. thaiscience.info These descriptors help in predicting how this compound might behave in different chemical environments.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |

Source: Formulas are standard definitions used in conceptual DFT. mdpi.com

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the physical movements of atoms and molecules over time. ulisboa.pt These simulations can provide detailed insights into the behavior of substances in different environments, such as in solution or at interfaces. ulisboa.pt

For this compound, MD simulations could be used to investigate:

Solvation Properties: How the molecule interacts with solvent molecules like water, including the formation and dynamics of hydrogen bonds.

Interfacial Behavior: The orientation and aggregation of molecules at a liquid-vapor or liquid-liquid interface. ulisboa.pt

Conformational Analysis: The different shapes (conformers) the molecule can adopt and the energy landscape connecting them.

Interactions with Biomolecules: How this compound might bind to a protein or membrane, providing a dynamic view of the interaction.

Simulations of amine formation in processes like plasma-enhanced chemical vapor deposition have demonstrated the power of MD in understanding complex reaction and polymerization mechanisms at the atomic level. researchgate.netaip.org Such studies reveal how precursor molecules interact and how functional groups are incorporated into a growing film. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Amine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govliverpool.ac.uk QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities. nih.govmdpi.com

For a class of compounds including this compound, a QSAR study would typically involve:

Data Set Compilation: Assembling a group of structurally related amines with known activity data (e.g., toxicity, receptor binding affinity, or reaction rate constants). researchgate.net

Descriptor Calculation: Computing a wide range of molecular descriptors for each amine. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

QSAR studies on aromatic amines have successfully correlated properties like carcinogenicity and mutagenicity with molecular descriptors related to hydrophobicity, electronic properties (such as E_HOMO), and steric factors. nih.govmdpi.comresearchgate.net Although this compound is an aliphatic amine, the same principles would apply to developing a QSAR model to predict a specific property for a series of related aliphatic amines.

Table 3: Common Molecular Descriptors Used in QSAR Models for Amines

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition of the molecule. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Relates to electrostatic interactions and reactivity. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences transport and binding to nonpolar sites. |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Describes the size, shape, and branching of the molecule. |

Applications of 1,2 Dimethylpropylamine in Advanced Chemical Synthesis

Role as an Intermediate in Fine Chemical Synthesis

1,2-Dimethylpropylamine serves as a key intermediate in the synthesis of a wide range of fine chemicals. atomfair.com An intermediate is a molecule that is formed from reactants and reacts further to create the desired final product. The presence of a reactive primary amine group allows this compound to be a versatile building block for constructing more complex molecules, particularly nitrogen-containing heterocycles. atomfair.com Its structure is valuable in nucleophilic substitution reactions, where the amine group acts as the nucleophile. atomfair.com This reactivity makes it a crucial component in the production of specialized chemicals used in the agrochemical and pharmaceutical industries. pmarketresearch.com

The branched nature of its alkyl group can also impart specific physical properties, such as solubility and crystallinity, to the final products. It is considered a useful chemical reagent and building block for complex amines, making it a staple in both laboratory-scale research and industrial applications. atomfair.comlabshake.com

Utilization in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical sector is a significant area where this compound and its derivatives are employed as advanced chemical intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). pmarketresearch.com APIs are the biologically active components of a medication. The structural framework of this compound is integrated into larger molecules to create compounds with desired therapeutic properties.

As a precursor, this compound is a foundational molecule used in the multi-step synthesis of various therapeutic agents. unodc.org While specific drug names are often proprietary, industry analysis indicates that derivatives of this amine are critical building blocks for certain APIs. pmarketresearch.com For instance, branched-chain amine intermediates are increasingly used in the research and development of small-molecule drugs, including those targeting respiratory viruses. pmarketresearch.com The compound's structure is incorporated to enhance the bioavailability and stability of the final drug product. pmarketresearch.com Its use in GMP-compliant (Good Manufacturing Practice) production for manufacturing antibiotics highlights its importance in the pharmaceutical supply chain. pmarketresearch.com

Chirality is a critical concept in modern pharmaceuticals, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. nih.gov this compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, (R)- and (S)-enantiomers.

This inherent chirality makes it a valuable tool in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. It can be used as a "chiral pool" starting material, where its existing stereocenter is incorporated into the final API, ensuring the correct stereochemistry. Furthermore, chiral amines are widely used as resolving agents. In this process, a racemic mixture (a 50:50 mixture of both enantiomers) of another chemical is reacted with a single enantiomer of this compound. This reaction creates two diastereomers, which have different physical properties and can be separated. After separation, the resolving agent is removed, yielding the desired single enantiomer of the target molecule. This application is crucial for producing modern, highly specific, and effective single-enantiomer drugs. nih.gov

Catalytic Applications Involving this compound Derivatives

While this compound itself is not typically used as a catalyst, its derivatives are significant in the field of catalysis. atomfair.com The primary amine group can be readily modified to create more complex molecules, such as ligands for transition metal complexes or chiral organocatalysts. atomfair.comresearchgate.net

These derivatives are particularly important in asymmetric catalysis, where they help to create chiral products with high enantiomeric purity. atomfair.com For example, chiral amine derivatives can be used to create ligands that coordinate with a metal center, forming a catalyst that selectively produces one enantiomer over the other. Such catalytic systems are highly sought after in the pharmaceutical and fine chemical industries for their efficiency and precision. researchgate.net

Use in Analytical Chemistry as a Standard

In the field of analytical chemistry, this compound has a specific and well-documented application as a chemical standard. A chemical standard is a highly pure substance used as a reference point in an analytical measurement.

Specifically, it has been used as a standard in the separation of alkali and alkaline earth metal cations by a technique called capillary electrochromatography on monolithic octadecylsilica columns. scientificlabs.co.ukchemicalbook.com In this method, the consistent and known properties of this compound allow for the accurate calibration of the analytical instrument, ensuring the reliability and reproducibility of the separation results for the metal ions being tested.

| Technique | Analyte Class | Role of this compound | Reference |

|---|---|---|---|

| Capillary Electrochromatography | Alkali and Alkaline Earth Metal Cations | Analytical Standard | scientificlabs.co.ukchemicalbook.com |

Applications in Polymer and Material Science

The application of this compound in polymer and material science involves its use as a modifying agent. atomfair.com The primary amine group can react with various polymer backbones or monomers. This incorporation can be used to alter the properties of the resulting material, such as its surface characteristics, solubility, or thermal stability. For instance, amines can be grafted onto polymer surfaces to introduce specific functionalities. Additionally, it is noted for its utility in the development of corrosion inhibitors, which are critical materials for protecting metals from environmental degradation. atomfair.com

Environmental Fate and Atmospheric Chemistry of 1,2 Dimethylpropylamine

Atmospheric Oxidation Reactions of Amines, including 1,2-Dimethylpropylamine

Once in the troposphere, aliphatic amines undergo degradation through various oxidative processes. The dominant daytime oxidant is the hydroxyl radical (•OH), while nighttime chemistry can be influenced by reactions with nitrate radicals (NO₃) and ozone (O₃). The rate and products of these reactions are dependent on the structure of the amine.

The primary degradation pathway for most aliphatic amines in the atmosphere is through reaction with the hydroxyl radical. This reaction typically proceeds via H-atom abstraction from either a C-H or an N-H bond. For this compound, a primary amine, H-atom abstraction can occur at several sites on the alkyl chain or from the amino group. The resulting alkyl or amino radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂ or R₂NO₂).

Table 1: General Scheme for •OH-initiated Oxidation of Primary Amines

| Step | Reactants | Products | Description |

| 1 | RCH₂NH₂ + •OH | RĊHNH₂ + H₂O | H-atom abstraction from the α-carbon |

| 2 | RCH₂NH₂ + •OH | RCH₂ṄH + H₂O | H-atom abstraction from the amino group |

| 3 | RĊHNH₂ + O₂ | RCH(OO•)NH₂ | Formation of an α-amino peroxy radical |

| 4 | RCH₂ṄH + O₂ | RCH₂N(H)OO• | Formation of an aminyl peroxy radical |

| 5 | Peroxy Radicals + NO | Alkoxy/Amino Radicals + NO₂ | Conversion of peroxy radicals |

| 6 | Alkoxy/Amino Radicals | Further degradation | Formation of stable products (e.g., aldehydes, imines) |

This table presents a generalized reaction scheme and the actual products for this compound may vary.

In addition to reactions with •OH radicals, this compound can react with other atmospheric oxidants. During nighttime, reactions with the nitrate radical (NO₃) can become a significant loss process for some amines. copernicus.org These reactions can also lead to the formation of nitrogen-containing organic compounds. Ozonolysis is generally a slower degradation pathway for saturated amines like this compound compared to unsaturated compounds. However, the products of these reactions can still contribute to the formation of secondary air pollutants.

Role in Aerosol Formation and Aging Processes

The atmospheric oxidation of aliphatic amines is a known contributor to the formation of secondary organic aerosol (SOA). rsc.org The low-volatility products formed from the oxidation of this compound can partition from the gas phase to the particle phase, contributing to the formation and growth of new aerosol particles. nih.govacs.orgcopernicus.org These particles can be composed of organic nitrogen compounds and aminium salts, such as aminium nitrate and aminium sulfate, formed through acid-base reactions with atmospheric nitric acid and sulfuric acid. copernicus.org

The presence of amines in aerosols can alter their physical and chemical properties, including their ability to act as cloud condensation nuclei (CCN). This can have implications for cloud formation and radiative balance. The continued chemical processing of these amine-containing aerosols, known as aging, can further modify their composition and environmental impact.

Table 2: Potential Contributions of this compound to Aerosol Formation

| Process | Description |

| Gas-to-Particle Conversion | Oxidation products with low vapor pressure condense to form or grow aerosol particles. nih.govacs.org |

| Aminium Salt Formation | Acid-base reactions with atmospheric acids (e.g., HNO₃, H₂SO₄) form non-volatile salts. copernicus.org |

| Influence on Aerosol Properties | The presence of organic nitrogen compounds can affect the hygroscopicity and CCN activity of aerosols. |

Environmental Impact Assessments of Amine Emissions

The environmental impacts of amine emissions are linked to their role in atmospheric chemistry. As precursors to ozone and secondary organic aerosols, they can contribute to smog formation and a degradation of air quality. meersens.comthecmmgroup.com The formation of nitrogen-containing compounds, such as nitrosamines and nitramines, from the atmospheric oxidation of amines is a particular concern due to the potential adverse health effects of some of these species. forcetechnology.com

Furthermore, the deposition of nitrogen-containing compounds from the atmosphere to terrestrial and aquatic ecosystems can contribute to nitrogen loading, potentially leading to eutrophication and other ecological effects. ucpress.edu While comprehensive environmental impact assessments specifically for this compound are limited, assessments of short-chain aliphatic amines as a class suggest a low potential for ecological harm. However, the contribution of these amines to the formation of harmful secondary pollutants remains an area of active research.

Detection and Monitoring of Atmospheric Amines

The accurate measurement of atmospheric amines, including this compound, is crucial for understanding their sources, distribution, and chemical transformations. Various analytical techniques are employed for their detection and monitoring. These methods often involve sample collection followed by laboratory analysis or in-situ measurements.

Commonly used techniques include:

Chromatography: Gas chromatography (GC) and ion chromatography (IC) coupled with mass spectrometry (MS) or other detectors are widely used for the separation and quantification of different amines in air samples. icm.edu.pl

Mass Spectrometry: Chemical ionization mass spectrometry (CIMS) is a sensitive technique for real-time measurements of atmospheric amines at very low concentrations. copernicus.org

Derivatization: Due to the reactive nature of amines, derivatization techniques are often employed to convert them into more stable compounds that are easier to analyze. aaclab.com

These monitoring efforts provide valuable data for validating atmospheric models and for assessing the impact of amine emissions on air quality and the environment.

Table 3: Common Analytical Techniques for Atmospheric Amines

| Technique | Principle | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High selectivity and sensitivity for a wide range of amines. |

| Ion Chromatography (IC) | Separation of ionic species. | Suitable for the analysis of water-soluble amines and their salts. icm.edu.pl |

| Chemical Ionization Mass Spectrometry (CIMS) | Soft ionization technique for real-time detection. | High time resolution and sensitivity for gas-phase measurements. copernicus.org |

Toxicological Research and Safety Assessment of 1,2 Dimethylpropylamine

In Vitro and In Silico Toxicological Studies of Related Amine Compounds

Due to limited specific toxicological data on 1,2-dimethylpropylamine, studies on structurally related amine compounds are crucial for understanding its potential hazards. In vitro and in silico methods are valuable tools for evaluating the toxicity of these chemicals while reducing the need for extensive animal testing. nih.govnih.gov

In Vitro Studies

In vitro cytotoxicity assays are frequently used to assess the toxicity of amine compounds. lnhlifesciences.org For example, studies on dietary biogenic amines like tyramine (B21549) and histamine (B1213489) have demonstrated their cytotoxic effects on intestinal cell cultures at concentrations found in certain foods. nih.gov Interestingly, tyramine showed a more potent and rapid cytotoxic effect, causing cell necrosis, whereas histamine induced apoptosis. nih.gov Research on other aliphatic amines, such as n-propylamine, ethylmethylamine, and trimethylamine (B31210), has also been conducted to determine their toxicity. nih.govoup.com The Microtox® test, which uses the bacterium Vibrio fischeri (also known as Phosphobacterium phosphoreum), is one method used to evaluate the acute toxicity of these compounds. oup.com

Chlorination of aliphatic amines, which can occur in wastewater treatment, has been shown to increase their toxicity. The median effective concentration (EC50) values for the chlorinated derivatives of n-propylamine, ethylmethylamine, and trimethylamine were found to be significantly lower (indicating higher toxicity) than their parent compounds. nih.govoup.com

Interactive Data Table: In Vitro Cytotoxicity of Selected Amines

| Compound | Test System | Endpoint | Result |

| Tyramine | HT29 intestinal cells | Cytotoxicity | Stronger and more rapid effect than histamine |

| Histamine | HT29 intestinal cells | Cytotoxicity | Induced apoptosis |

| n-Propylamine | Vibrio fischeri | Acute Toxicity (EC50) | Higher EC50 than its chlorinated form |

| Ethylmethylamine | Vibrio fischeri | Acute Toxicity (EC50) | Higher EC50 than its chlorinated form |

| Trimethylamine | Vibrio fischeri | Acute Toxicity (EC50) | Higher EC50 than its chlorinated form |

| Oleyl amine | P388 and NSCLCN6 cells | Cytotoxicity | Most active among tested lipidic alcohols and monoamines |

| 1,2-Hexadecanediamine | P388 and NSCLCN6 cells | Cytotoxicity | Highest cytotoxicity among tested lipidic compounds |

In Silico Studies

In silico toxicology utilizes computational models to predict the toxic effects of chemicals. jscimedcentral.com Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. epa.gov QSARs establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For aliphatic and aromatic amines, QSAR models have been developed to predict toxicity in various organisms, such as the protozoan Tetrahymena pyriformis and the fathead minnow (Pimephales promelas). nih.gov These models often use the 1-octanol/water partition coefficient (log KOW), a measure of a chemical's hydrophobicity, as a key descriptor. nih.gov The toxicity of amines in these models generally increases with increasing hydrophobicity. nih.gov

The U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (TEST) is an example of a platform that uses QSARs to estimate the toxicity of organic chemicals based on their molecular structure. epa.gov Such tools are invaluable for screening large numbers of chemicals and for prioritizing them for further testing. jscimedcentral.com

Risk Assessment Methodologies

The risk assessment of chemicals like this compound involves a systematic process to evaluate their potential adverse effects on human health and the environment. This process generally consists of four steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. mst.dk For substances with limited empirical data, alternative methods such as read-across and QSAR modeling are employed. canada.ca

Read-Across Approach

The read-across approach is a technique used to predict the properties and effects of a "target" chemical (one with little to no data) by using data from one or more "source" chemicals that are structurally and functionally similar. mdpi.comecetoc.org This method is supported by regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. EPA. canada.caepa.gov The selection of appropriate analogues is a critical step and is based on similarities in chemical structure, physical-chemical properties, toxicokinetics, and reactivity. canada.ca For aliphatic amines, this approach has been used to inform both human health and ecological assessments. canada.ca The Generalized Read-Across (GenRA) tool developed by the EPA provides a data-driven approach to make reproducible read-across predictions. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

As mentioned previously, QSAR models are computational tools that predict the properties of a chemical from its structure. In risk assessment, QSARs can be used to fill data gaps for endpoints such as aquatic toxicity and mutagenicity, reducing the need for animal testing. qsartoolbox.org The OECD QSAR Toolbox is a widely used software that facilitates the practical application of QSARs and read-across approaches for regulatory purposes. qsartoolbox.org These models are built using existing experimental data and are validated to ensure their predictive capability. nih.govmdpi.com

Regulatory Frameworks

Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, provide a comprehensive system for chemical risk assessment. bund.de Under REACH, companies are required to submit data on the properties and uses of the substances they manufacture or import. bund.de ECHA provides detailed guidance documents on how to conduct a chemical safety assessment, which includes deriving "Derived No-Effect Levels" (DNELs) that represent exposure levels below which no adverse health effects are expected. mst.dkeuropa.euepa.gov The risk is then characterized by comparing the predicted exposure levels with the established DNELs. mst.dk If the calculated risk characterization ratio (RCR) exceeds one, it indicates a potential toxicological concern. mst.dk

Future Research Directions for 1,2 Dimethylpropylamine

Development of Novel Synthetic Routes

Current production of 1,2-Dimethylpropylamine often relies on established methods such as the hydrogenation of 3-methyl-butan-2-one in the presence of catalysts like platinum oxide, along with ammonia (B1221849) and ammonium (B1175870) chloride. chemicalbook.comchemicalbook.com While effective, these routes present opportunities for improvement in terms of yield, selectivity, and cost-effectiveness.

Future research is anticipated to focus on the development of more efficient and selective catalytic systems. This includes exploring non-precious metal catalysts, such as those based on nickel or cobalt, to reduce costs and environmental impact. google.com Another promising avenue is the investigation of biocatalytic routes, employing enzymes to achieve high stereoselectivity under mild reaction conditions, which could be particularly valuable for pharmaceutical applications. The development of continuous flow processes also represents a significant area for innovation, potentially offering higher throughput, better process control, and enhanced safety compared to traditional batch production.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Current Catalyst/Method | Potential Future Development | Key Advantages of Future Development |

|---|---|---|---|

| Reductive Amination | Platinum Oxide | Non-precious metal catalysts (e.g., Ni, Co) | Reduced cost, improved sustainability |

| Chemical Synthesis | High pressure/temperature | Biocatalytic synthesis (enzymes) | High selectivity, mild conditions, green |

Exploration of New Applications in Specialized Fields

This compound currently serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. pmarketresearch.com Its derivatives are integral to producing certain antihistamines, antiviral drugs, herbicides, and fungicides, and it is also used as a curing agent for epoxy resins. pmarketresearch.com

The unique structural features of this compound make it a candidate for new, specialized applications. Future research will likely explore its potential in the following areas:

Advanced Materials: Incorporating this amine into novel polymer architectures could lead to materials with enhanced thermal stability, mechanical strength, or specific chemical resistance, suitable for aerospace and automotive industries. pmarketresearch.com

Catalysis: Its use in the synthesis of ligands for transition metal catalysts is an emerging field. For instance, N,N-bis(diphenylphosphino)-1,2-dimethylpropylamine has been studied as a ligand in ethylene (B1197577) tetramerization, indicating its potential in producing high-value chemical feedstocks. researchgate.net

Electronics: The properties of amine compounds suggest potential applications in the electronics industry, for example, in the formulation of specialty coatings, cleaning agents, or as components in the synthesis of organic light-emitting diodes (OLEDs).

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Current knowledge is often empirical, with a need for more fundamental studies to elucidate reaction pathways, kinetics, and the formation of by-products. google.com

Future research should employ advanced analytical and computational techniques to investigate these mechanisms. For example:

In-situ Spectroscopic Analysis: Techniques like FTIR and NMR spectroscopy can be used to monitor reactions in real-time, providing insights into transient intermediates and reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) and other modeling methods can be used to calculate reaction energy profiles, predict the most likely pathways, and guide the design of more efficient catalysts and reaction conditions. Understanding the deproportionation reactions that can lead to by-products like Monomethylamine and Trimethylamine (B31210) is a key area where mechanistic studies could lead to significant improvements in yield. google.com

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is no exception. The goal is to develop processes that are more environmentally benign, reduce waste, and utilize resources more efficiently. mdpi.comrsc.org

Key areas for future research in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org This could involve exploring novel reaction pathways that avoid the use of protecting groups or stoichiometric reagents.

Use of Renewable Feedstocks: Investigating the possibility of producing this compound or its precursors from biomass-derived sources instead of petroleum-based starting materials.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. mdpi.comunive.it The development of solvent-free reaction conditions would be an even more significant advancement.

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

| Green Chemistry Principle | Potential Application in Production | Expected Outcome |

|---|---|---|

| Prevention | Optimize reactions to minimize by-product formation | Reduced waste generation |

| Atom Economy | Develop new synthetic pathways with higher efficiency | Maximized raw material utilization |

| Less Hazardous Synthesis | Use of non-toxic catalysts and reagents | Improved worker and environmental safety |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels |

Comprehensive Environmental and Health Impact Studies

While safety data sheets provide information on the acute hazards of this compound, such as its flammability, corrosivity, and toxicity upon ingestion or inhalation, there is a need for more comprehensive long-term studies. chemicalbook.comscbt.com Understanding the full life-cycle impact of the chemical is essential for ensuring its safe and sustainable use.

Future research should focus on:

Environmental Fate and Transport: Studies to determine how this compound behaves in the environment, including its persistence, bioaccumulation potential, and degradation pathways in soil and water.

Ecotoxicology: Comprehensive testing of its effects on a wide range of terrestrial and aquatic organisms to establish a more complete ecological risk profile.

Chronic Toxicity: Long-term studies to assess the potential health effects of repeated or prolonged low-level exposure in occupational settings.

Metabolism and Toxicokinetics: Research to understand how the compound is absorbed, distributed, metabolized, and excreted by the human body, which is crucial for accurate risk assessment.

These investigations will provide the necessary data for regulatory agencies and industry to establish appropriate handling procedures, exposure limits, and environmental release guidelines. habitablefuture.org

Q & A

Q. What analytical techniques are recommended for assessing the purity of 1,2-Dimethylpropylamine, and what thresholds are acceptable in research?

Purity evaluation typically employs gas chromatography (GC) or HPLC with UV detection , where ≥98% purity is standard for research-grade material. For example, HPLC using C18 columns with acetonitrile/water mobile phases aligns with reagent specifications. Density (0.755 g/cm³) and refractive index (n²⁰/D 1.4055) should match literature values for batch validation .

Q. What safety protocols are essential when handling this compound in laboratories?

Due to its extreme flammability (flash point = -27.78°C) and corrosivity, store in airtight containers in flammables-rated cabinets, avoiding ignition sources. Use PPE (nitrile gloves, vapor-resistant goggles) and neutralize spills with acid-binding materials (e.g., vermiculite) followed by dilute acetic acid. Emergency eyewash stations and fume hoods are mandatory .

Q. How can researchers verify structural identity during synthetic workflows involving this compound?

Combine FT-IR spectroscopy (amine N-H stretches ~3300 cm⁻¹) and ¹H-NMR (δ 1.0–1.5 ppm for methyl/methylene groups). Mass spectrometry (EI-MS) confirming the molecular ion peak at m/z 87 further validates molecular weight .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its reactivity in nucleophilic substitutions?

The branched alkyl chain creates steric hindrance, favoring SN2 reactions in less crowded environments. Kinetic studies using chiral leaving groups (e.g., tosylates) and polar solvents (DMF) demonstrate enantioselectivity. Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies resolve discrepancies in reported boiling points (84–87°C vs. 85.5°C) for this compound?

Perform calibrated distillation under standardized pressure (760 mmHg) and analyze impurities via GC-MS. Isomeric contaminants (e.g., 2,2-dimethylpropylamine) may broaden boiling ranges. Differential scanning calorimetry (DSC) identifies eutectic points linked to purity .

Q. How is X-ray crystallography applied to characterize this compound derivatives in coordination chemistry?

In synthesizing N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine , X-ray analysis confirmed triclinic crystal symmetry (P1 space group) with bond angles critical for catalytic activity. Data collection using a Bruker APEXII diffractometer (λ = 0.71073 Å) and refinement via SHELXL-2018 validate structural models .

Q. What role does this compound play in modulating M4 muscarinic receptor activity?

As an allosteric potentiator , its ether derivatives enhance acetylcholine binding affinity. Radioligand displacement assays (³H-ACh) and Schild regression analysis quantify potency (EC₅₀). Molecular docking (AutoDock Vina) reveals hydrophobic interactions in the receptor’s allosteric pocket .

Methodological Guidance

- Contradiction Analysis : Cross-reference physical properties (e.g., boiling points) with certified reference standards and controlled experimental conditions to isolate variables like pressure or isomer content .

- Reaction Optimization : For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess via chiral HPLC .

- Safety-Centric Design : Implement Schlenk-line techniques for air-sensitive reactions and use inert atmospheres (N₂/Ar) to mitigate flammability risks during distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.